6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine
Description
Significance of Nitrogen Heterocycles in Synthetic and Materials Chemistry Research
Nitrogen-containing heterocycles are fundamental building blocks in the fields of synthetic and materials chemistry. Their prevalence in natural products, pharmaceuticals, and functional materials underscores their versatile nature. These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, exhibit a wide array of chemical and physical properties. The presence of nitrogen atoms can influence a molecule's basicity, hydrogen bonding capabilities, and electronic characteristics, making them crucial for designing molecules with specific functions.
In synthetic chemistry, nitrogen heterocycles serve as versatile intermediates and target molecules. Their synthesis and functionalization are major areas of research, leading to the development of novel reaction methodologies. In materials science, these compounds are integral to the creation of organic light-emitting diodes (OLEDs), sensors, and polymers, where their electronic and photophysical properties can be finely tuned.
Overview of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core as a Versatile Chemical Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system composed of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. nih.gov This arrangement results in a planar, aromatic structure that is amenable to a wide range of chemical modifications. nih.gov The versatility of the pyrazolo[1,5-a]pyrimidine scaffold stems from the ability to introduce various substituents at multiple positions around the ring system, allowing for precise control over the molecule's steric and electronic properties. nih.govresearchgate.net
This adaptability has made pyrazolo[1,5-a]pyrimidine derivatives highly sought after in medicinal chemistry, where they have been investigated for a broad spectrum of biological activities. nih.govresearchgate.net Furthermore, their inherent fluorescence and tunable photophysical properties have garnered significant interest in the field of materials science for applications in optoelectronics. nih.gov
Research Context for Halogenated Pyrazolo[1,5-a]pyrimidines
The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrimidine scaffold significantly expands its synthetic utility and allows for the modulation of its physicochemical properties. nih.gov Halogenated derivatives are key intermediates in the synthesis of more complex molecules. nih.gov
Halogen substituents, particularly iodine and bromine, are excellent leaving groups in transition metal-catalyzed cross-coupling reactions. nih.govnih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazolo[1,5-a]pyrimidine core. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are commonly employed to introduce a diverse array of functional groups, leading to the construction of complex molecular architectures. nih.govnih.gov
Fluorine, on the other hand, is often incorporated to enhance the biological activity and metabolic stability of molecules in medicinal chemistry. researchgate.netekb.eg Its high electronegativity and small size can influence molecular conformation and binding affinity to biological targets.
The compound 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine is a prime example of a strategically designed synthetic building block. The presence of two different halogen atoms at distinct positions offers orthogonal reactivity. The iodine atom at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the fluorine atom at the 6-position. This differential reactivity allows for selective functionalization at the C3-position while leaving the C6-fluoro substituent intact.
This feature makes this compound a valuable intermediate for the synthesis of complex, fluorinated pyrazolo[1,5-a]pyrimidine derivatives. The resulting compounds are of significant interest in drug discovery and materials science, where the presence of the fluorine atom can impart desirable properties. While specific, in-depth research articles solely dedicated to this compound are not abundant in the public domain, its utility as a synthetic intermediate is evident from its inclusion in chemical supplier catalogs and its foundational role in the synthesis of more complex, patented molecules.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₃FIN₃ |
| Molecular Weight | 262.01 g/mol |
| Appearance | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
| Key Structural Features | Pyrazolo[1,5-a]pyrimidine core, Fluorine at C6, Iodine at C3 |
Further research into the specific reaction conditions and applications of this compound is ongoing in various chemical laboratories, highlighting its importance as a versatile tool in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOYYBPUOFRMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036762-16-9 | |
| Record name | 6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Fluoro 3 Iodopyrazolo 1,5 a Pyrimidine
Strategic Approaches to Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction
The foundational step in synthesizing the target compound is the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This is a well-established area of heterocyclic chemistry, with several robust methods available. These strategies primarily involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core.
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bis-electrophilic compound. nih.govresearchgate.net In this reaction, the 5-aminopyrazole acts as a binucleophile, with the exocyclic amino group and the endocyclic N1 nitrogen atom attacking the two electrophilic centers of the reaction partner to form the six-membered pyrimidine ring. nih.govresearchgate.net
The choice of the 1,3-bis-electrophile is crucial as it dictates the substitution pattern on the newly formed pyrimidine ring, specifically at positions 5, 6, and 7. nih.gov Common bis-electrophiles include β-dicarbonyl compounds, β-enaminones, chalcones, and malonic acid derivatives. researchgate.netnih.gov The reaction typically proceeds under acidic or basic conditions, and can be facilitated by conventional heating or microwave irradiation to improve yields and reduce reaction times. nih.govnih.gov For the synthesis of a 6-fluoro substituted core, a fluorinated bis-electrophile is typically employed.
| Bis-Electrophile Type | Example Reagent | Resulting Substitution Pattern | Typical Conditions |
|---|---|---|---|
| β-Diketone | 1,1,1-Trifluoro-2,4-pentanedione | Substituents at C5 and C7 | Acidic or basic catalysis, heating nih.gov |
| β-Ketoester | Ethyl 4,4,4-trifluoroacetoacetate | Substituent at C5, hydroxyl/oxo at C7 | Ethanol (B145695), reflux nih.gov |
| Malonic Acid/Ester | Diethyl malonate | Hydroxyl/oxo groups at C5 and C7 | Base (e.g., Sodium Ethoxide) mdpi.comnih.gov |
| Enaminone | (E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one | Substituents at C5 and/or C7 | Aqueous ethanol, ambient temperature researchgate.net |
| Chalcone | (E)-1,3-Diaryl-2-propen-1-one | Aryl substituents at C5 and C7 | DMSO, heating nih.gov |
| Arylidenemalononitrile | 2-(Arylmethylene)malononitrile | Amine at C7, nitrile at C6, aryl at C5 | Heating nih.gov |
Beyond the classical cyclocondensation, other annulation strategies have been developed for more specialized applications. These methods can offer alternative pathways to the pyrazolo[1,5-a]pyrimidine core, sometimes providing access to substitution patterns that are difficult to achieve through standard cyclization.
One such advanced method is the rhodium(III)-catalyzed three-component annulation. nih.gov This strategy involves the reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating to efficiently produce a diverse range of pyrazolo[1,5-a]pyrimidines. nih.gov Another approach involves intramolecular [4+2] cycloaddition reactions starting from acyclic precursors, which can be designed to form the fused ring system in a one-pot manner. nih.gov These modern techniques expand the synthetic toolkit for accessing the core structure.
Regioselective Introduction of Halogen Substituents
With the pyrazolo[1,5-a]pyrimidine core constructed, the next critical phase is the introduction of the iodine and fluorine atoms at the correct positions. The electronic nature of the fused ring system governs the regioselectivity of these halogenation reactions.
The C3 position of the pyrazolo[1,5-a]pyrimidine ring is highly nucleophilic and thus susceptible to electrophilic substitution. nih.gov This inherent reactivity allows for the direct and regioselective introduction of iodine at this site.
A highly efficient and environmentally friendly method for C3-iodination utilizes a hypervalent iodine(III) reagent, such as Phenyliodine Diacetate (PIDA), in combination with potassium iodide (KI). rsc.org This reaction proceeds smoothly in water at ambient temperature, offering excellent yields and high regioselectivity. The protocol is tolerant of a variety of functional groups on the pyrazolo[1,5-a]pyrimidine scaffold. rsc.org
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 87 |
| 2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 3-Iodo-2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 95 |
| 2-Methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | 3-Iodo-2-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | 85 |
| 7-Phenylpyrazolo[1,5-a]pyrimidine | 3-Iodo-7-phenylpyrazolo[1,5-a]pyrimidine | 89 |
| Pyrazolo[1,5-a]pyrimidine | 3-Iodopyrazolo[1,5-a]pyrimidine | 79 |
Alternative one-pot methodologies have also been developed where the cyclization to form the pyrazolo[1,5-a]pyrimidine core is immediately followed by oxidative halogenation. For instance, a reaction involving amino pyrazoles, enaminones, and sodium iodide can yield 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives directly. nih.gov
Direct fluorination of the pyrazolo[1,5-a]pyrimidine core, particularly at the C6 position, is challenging due to the high reactivity of electrophilic fluorinating agents and the difficulty in controlling regioselectivity. Therefore, the fluorine atom at the C6 position is almost exclusively introduced as part of one of the building blocks during the core construction.
The most common strategy is to use a fluorinated 1,3-bis-electrophile in the initial cyclocondensation reaction with a 5-aminopyrazole. nih.gov For example, reacting a 5-aminopyrazole with a β-dicarbonyl compound containing a fluorine atom or a trifluoromethyl group at the appropriate position will result in a pyrazolo[1,5-a]pyrimidine with the fluorine substituent incorporated at the C5 or C7 position. To achieve substitution at C6, more complex bis-electrophiles like fluorinated arylidenemalononitriles can be employed. nih.gov
Advanced Synthetic Techniques and Principles
Modern synthetic organic chemistry offers several advanced techniques that can be applied to the synthesis of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine to improve efficiency, yield, and molecular diversity.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the cyclization reactions that form the pyrazolo[1,5-a]pyrimidine core, often reducing reaction times from hours to minutes and improving product yields. nih.govmdpi.comnih.gov
Multi-Component Reactions (MCRs): As previously mentioned, three-component reactions catalyzed by transition metals like rhodium provide a highly convergent approach to the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These reactions increase synthetic efficiency by forming multiple bonds in a single operation from simple starting materials.
Palladium-Catalyzed Cross-Coupling: While the iodine at the 3-position is a target substituent in the final molecule, it also serves as a versatile synthetic handle. The C-I bond can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. nih.govnih.gov This allows for the late-stage introduction of various aryl, heteroaryl, or amino groups, enabling the rapid generation of a library of analogues for further studies.
These advanced principles allow for the creation of complex molecular architectures based on the core structure in a more efficient and controlled manner.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This technology is well-suited for the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.
Microwave irradiation significantly reduces reaction times compared to conventional heating. For instance, a library of 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines was synthesized in a three-step process with a total reaction time of just one hour using a microwave reactor. byu.edubyu.edu Each step, including the final cyclization of 4-arylpyrazol-5-amine with reagents like 1,1,3,3-tetramethoxypropane, was completed in 20 minutes at 120°C, affording products in good to excellent yields (20-93%). byu.edubyu.edu
This method has also been successfully applied to palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig reaction, used to introduce amine substituents onto the pyrazolo[1,5-a]pyrimidine core, was effectively conducted under microwave irradiation at 150°C, yielding the final products in a range of 34–93%. mdpi.com Furthermore, the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines was achieved through a microwave-irradiated condensation of isoflavone (B191592) and 3-aminopyrazole. nih.gov Solvent-free microwave conditions have also been developed, offering advantages of mild reaction conditions, easy work-up, and good yields for related fused pyrimidine systems. unr.edu.ar
Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives This table presents data for related pyrazolo[1,5-a]pyrimidine compounds to illustrate the principles of microwave-assisted synthesis.
| Reactants | Conditions | Product Type | Yield | Reference |
| 4-Arylpyrazol-5-amine + Malondialdehydes | 120°C, 20 min (Microwave) | 3,6-Disubstituted pyrazolo[1,5-a]pyrimidine | 20-93% | byu.edubyu.edu |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine + Amine | 150°C, 6 h (Microwave), Pd catalyst | 5-Amino-pyrazolo[1,5-a]pyrimidine | 34-93% | mdpi.com |
| Isoflavone + 3-Aminopyrazole | Microwave Irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | Excellent | nih.gov |
One-Pot Reaction Sequences and Cascade Reactions
Multicomponent reactions (MCRs) are a prominent example of one-pot synthesis. An efficient one-pot method for synthesizing pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives involves the condensation of barbituric acids, 1H-pyrazol-5-amines, and various aldehydes under solvent-free conditions. nih.gov A similar five-component reaction using hydrazine (B178648) hydrate, ethyl acetoacetate, a barbituric acid, an aldehyde, and ammonium (B1175870) acetate (B1210297) has also been reported for constructing related heterocyclic systems. ijcrt.orgresearchgate.net
These strategies can also be used to introduce specific functionalities. A three-component, iodine-catalyzed reaction has been developed to synthesize 3-selenylated pyrazolo[1,5-a]pyrimidines directly from amino pyrazoles, chalcones, and diselenides. rsc.org This method highlights the power of one-pot approaches to achieve both core structure formation and subsequent functionalization in a single, efficient operation. rsc.org
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact by minimizing waste and using less hazardous materials. rasayanjournal.co.in
In the context of pyrazolo[1,5-a]pyrimidine synthesis, green approaches often involve the use of environmentally benign solvents, solvent-free conditions, and energy-efficient reaction technologies. rasayanjournal.co.in For example, a green synthetic strategy for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilizes ultrasonic irradiation in an aqueous ethanol medium with KHSO4 as a catalyst. bme.hu This protocol offers simplicity, good yields, short reaction times, and easy product isolation. bme.hu
The use of water as a reaction medium is a cornerstone of green chemistry. A "triply green synthesis" has been reported for pyrazole-based pyrido[2,3-d]pyrimidine-diones, which employs a five-component reaction in water. researchgate.net Furthermore, one-pot reactions conducted under solvent-free conditions, as mentioned previously, inherently align with green chemistry principles by eliminating the need for bulk solvents. nih.gov These methods demonstrate a commitment to developing sustainable synthetic pathways for this important class of heterocyclic compounds.
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is a critical step in developing any synthetic protocol to ensure the highest possible yield and purity of the target compound. Key variables typically include the choice of catalyst, solvent, reaction temperature, and reaction time.
For multicomponent reactions, the catalyst loading is often a crucial parameter. In the synthesis of pyrazolo-pyrido-pyrimidine-diones, the yield was found to be highly dependent on the amount of catalyst used, with a clear optimum level beyond which no further improvement was observed. ijcrt.org The choice of solvent also played a significant role, with various solvents such as water, ethanol, and acetonitrile (B52724) being screened to identify the most effective medium. ijcrt.org
A systematic approach, such as a design of experiment, can be employed to efficiently optimize multiple variables simultaneously. This method was used to determine the optimal conditions for synthesizing pyrazole-based pyrido[2,3-d]pyrimidine-diones, identifying a specific temperature (96 °C) and catalyst amount (0.05 g) that maximized the yield. researchgate.net In microwave-assisted syntheses, parameters like power, temperature, and irradiation time are fine-tuned. The rapid, three-step synthesis of pyrazolo[1,5-a]pyrimidines was optimized to run at 120°C for 20 minutes per step, balancing reaction speed with product yield. byu.edubyu.edu
Table 2: Illustrative Optimization of a Five-Component Reaction for a Pyrazolo-Fused Pyrimidine System This table shows example data for a related heterocyclic system to demonstrate the process of optimizing reaction conditions.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 5 | Ethanol | 80 | 75 | ijcrt.orgresearchgate.net |
| 2 | 10 | Ethanol | 80 | 92 | ijcrt.orgresearchgate.net |
| 3 | 15 | Ethanol | 80 | 92 | ijcrt.orgresearchgate.net |
| 4 | 10 | Water | 96 | 95 | researchgate.net |
| 5 | 10 | Acetonitrile | 80 | 60 | ijcrt.org |
Reactivity and Transformation Studies of 6 Fluoro 3 Iodopyrazolo 1,5 a Pyrimidine
Halogen-Directed Reactivity in Pyrazolo[1,5-a]pyrimidine (B1248293) Systems
The reactivity of the pyrazolo[1,5-a]pyrimidine ring system is significantly influenced by the nature and position of its substituents. Halogenation is a key functionalization strategy, with the C3 position being particularly susceptible to electrophilic substitution. nih.govwikipedia.org Studies on various pyrazolo[1,5-a]pyrimidine derivatives have shown that direct halogenation using reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) preferentially occurs at the C3 position. nih.govsemanticscholar.orgresearchgate.net This regioselectivity is attributed to the electronic properties of the fused heterocyclic system.
Cross-Coupling Reactions for Scaffold Diversification
The C3-iodo and C6-fluoro substituents on the pyrazolo[1,5-a]pyrimidine core of the title compound provide two distinct reaction sites for cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The C3-iodide is the more labile and reactive of the two halogens in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated pyrazolo[1,5-a]pyrimidines. nih.gov
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For 3-halo-pyrazolo[1,5-a]pyrimidines, this reaction has been successfully employed to introduce a variety of aryl and heteroaryl groups at the C3 position. nih.govresearchgate.net For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been coupled with various aryl and heteroaryl boronic acids in good to excellent yields. semanticscholar.orgresearchgate.net While specific examples for 6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine are not extensively documented, the higher reactivity of the C-I bond suggests that similar transformations would be highly efficient.
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been used to introduce alkynyl moieties at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold. For example, 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives have been successfully coupled with terminal alkynes to generate 3-alkynylpyrazolo[1,5-a]pyrimidines. nih.gov
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This methodology has been applied to introduce alkenyl substituents into the 3-position of the pyrazolo[1,5-a]pyrimidine system.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. It has been utilized in the synthesis of various substituted pyrazolo[1,5-a]pyrimidine derivatives. nih.gov For instance, the Buchwald-Hartwig reaction has been employed to introduce amine subunits at the C5 position of the pyrazolo[1,5-a]pyrimidine core. nih.gov The reactivity of the C3-iodo group in this compound would make it a suitable substrate for this transformation, allowing for the introduction of a wide range of amino groups.
The following table summarizes representative conditions for these palladium-catalyzed coupling reactions on related pyrazolo[1,5-a]pyrimidine systems.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2/XPhos | K3PO4 | Toluene/H2O | 67-89 |
| Sonogashira | 3-Iodo-pyrazolo[1,5-a]pyrimidine derivative | Terminal alkyne | Pd(PPh3)2Cl2/CuI | Et3N | THF | Not specified |
| Buchwald-Hartwig | 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative | Benzimidazole (B57391) | Not specified | Not specified | Not specified | Good |
Transition Metal-Free Cross-Coupling Strategies
While palladium-catalyzed reactions are highly effective, there is a growing interest in developing transition-metal-free cross-coupling methods to avoid potential metal contamination in the final products. For pyrazolo[1,5-a]pyrimidine systems, some transition-metal-free approaches for C-C and C-N bond formation have been reported. These methods often rely on the inherent reactivity of the heterocyclic scaffold and the use of strong bases or other activating agents. While specific examples for this compound are not yet prevalent, the field is rapidly evolving.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the diversification of heterocyclic compounds. nih.gov For the pyrazolo[1,5-a]pyrimidine core, regioselective C-H arylation has been achieved, with the selectivity between the C3 and C7 positions being controlled by the choice of catalyst. nih.govbris.ac.uk A phosphine-containing palladium catalyst tends to direct arylation to the more acidic C7 position, whereas a phosphine-free catalyst favors the more electron-rich C3 position. nih.govbris.ac.uk In the context of this compound, the presence of the iodine at C3 already provides a reactive handle. However, C-H activation could be a viable strategy for functionalizing other positions on the ring, or for reactions on the parent 6-fluoropyrazolo[1,5-a]pyrimidine (B2908482) prior to iodination.
Nucleophilic Aromatic Substitution on Halogenated Positions
Nucleophilic aromatic substitution (SNA) is another important transformation for functionalizing halogenated pyrazolo[1,5-a]pyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of halides by various nucleophiles.
Displacement of Iodine at C-3
The iodine atom at the C3 position of this compound is a good leaving group and can be displaced by a variety of nucleophiles. This allows for the introduction of a range of functional groups, including amines, alkoxides, and thiolates. nih.govnih.govmdpi.comnih.gov The reactivity of the C3 position towards nucleophilic attack is influenced by the electronic effects of the fused ring system and the substituents present. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom at C6 would likely enhance the electrophilicity of the C3 position, making it more susceptible to nucleophilic attack.
For example, the chlorine atom at the C5 position of a pyrazolo[1,5-a]pyrimidine has been shown to undergo selective amination under basic conditions. nih.gov Given that iodine is a better leaving group than chlorine, similar or even milder conditions would be expected to effect the displacement of iodine at the C3 position of the title compound.
The following table provides a hypothetical summary of potential nucleophilic aromatic substitution reactions at the C3 position of this compound based on the reactivity of analogous systems.
| Nucleophile | Reagent | Expected Product | Potential Conditions |
|---|---|---|---|
| Amine | R2NH | 6-Fluoro-3-(dialkylamino)pyrazolo[1,5-a]pyrimidine | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO) |
| Alkoxide | RONa | 3-Alkoxy-6-fluoropyrazolo[1,5-a]pyrimidine | Alcohol solvent, heat |
| Thiolate | RSNa | 6-Fluoro-3-(alkylthio)pyrazolo[1,5-a]pyrimidine | Solvent (e.g., DMF, THF) |
Displacement of Fluorine at C-6
The fluorine atom at the C-6 position of the pyrazolo[1,5-a]pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring nitrogen atoms, which activates the halogen for displacement. A variety of nucleophiles can be employed to replace the fluorine atom, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Commonly, reactions with primary and secondary amines are utilized to introduce diverse amino functionalities at the C-6 position. These reactions are typically carried out in the presence of a base to neutralize the hydrogen fluoride (B91410) generated during the reaction. Similarly, alkoxides and thiolates can displace the fluorine atom to yield the corresponding ethers and thioethers. The efficiency of these substitution reactions can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of activating or deactivating groups on the pyrazolo[1,5-a]pyrimidine core.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Amine (R-NH2) | 6-amino-3-iodopyrazolo[1,5-a]pyrimidine derivative | Base, Solvent (e.g., DMF, DMSO), Heat | Variable |
| Alkoxide (R-O-) | 6-alkoxy-3-iodopyrazolo[1,5-a]pyrimidine derivative | Base, Alcohol (R-OH) | Variable |
| Thiolate (R-S-) | 6-thioether-3-iodopyrazolo[1,5-a]pyrimidine derivative | Base, Solvent (e.g., DMF) | Variable |
Electrophilic Substitution Reactions on the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine ring system can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-deficient nature of the pyrimidine ring and the electron-rich character of the pyrazole (B372694) ring. In the case of this compound, the pyrazole ring is the more favorable site for electrophilic attack. The position of substitution is directed by the existing substituents.
Studies on the parent pyrazolo[1,5-a]pyrimidine have shown that electrophilic substitution, such as nitration and halogenation, preferentially occurs at the C-3 position. researchgate.netnii.ac.jp Since this position is already occupied by an iodine atom in the target molecule, further electrophilic substitution would be directed to other available positions on the pyrazole ring or potentially the pyrimidine ring, depending on the reaction conditions and the nature of the electrophile. The presence of the iodine atom at C-3 may also lead to ipso-substitution under certain electrophilic conditions. For instance, bromination of pyrazolo[1,5-a]pyrimidines can lead to 3-bromo and 3,6-dibromo derivatives. researchgate.net Nitration with mixed nitric and sulfuric acids typically yields the 3-nitro compound, while using nitric acid in acetic anhydride (B1165640) can result in the 6-nitro derivative. researchgate.netnii.ac.jp
Oxidation and Reduction Chemistry of the Pyrazolo[1,5-a]pyrimidine Ring System
The oxidation and reduction chemistry of the pyrazolo[1,5-a]pyrimidine ring system is an area of active investigation. The nitrogen atoms in the ring can be susceptible to oxidation, potentially forming N-oxides under controlled conditions with oxidizing agents like peroxy acids. rsc.orgresearchgate.net The formation of N-oxides can significantly alter the electronic properties and reactivity of the heterocyclic core.
Reduction of substituents on the pyrazolo[1,5-a]pyrimidine ring has also been reported. For instance, nitro groups can be reduced to amino groups, providing a pathway to further functionalization. nih.gov Catalytic hydrogenation has been employed for the enantioselective reduction of a pyrazolo[1,5-a]pyrimidine derivative in the synthesis of the drug Zanubrutinib. nih.gov The iodine atom at the C-3 position of this compound could potentially be removed via reductive dehalogenation using various reducing agents, such as catalytic hydrogenation or metal-based reagents, to yield the 6-fluoro-pyrazolo[1,5-a]pyrimidine.
Mechanistic Investigations of Transformation Pathways and Selectivity
The transformations of this compound are governed by established mechanistic principles of heterocyclic chemistry. The displacement of the fluorine atom at C-6 proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the initial attack of the nucleophile on the electron-deficient C-6 carbon to form a resonance-stabilized Meisenheimer-like intermediate. The subsequent departure of the fluoride ion restores the aromaticity of the pyrimidine ring. The rate of this reaction is influenced by the stability of the intermediate, which is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring.
Electrophilic substitution reactions on the pyrazolo[1,5-a]pyrimidine core are proposed to occur via an addition-elimination mechanism. researchgate.net The electrophile attacks the electron-rich pyrazole ring to form a sigma complex (arenium ion). The regioselectivity of this attack is influenced by the electronic effects of the existing substituents. The subsequent loss of a proton from the sigma complex restores the aromatic system. For this compound, the interplay between the directing effects of the fluoro and iodo groups, as well as the inherent reactivity of the heterocyclic system, will determine the outcome of electrophilic substitution reactions.
Computational and Theoretical Chemistry Studies of 6 Fluoro 3 Iodopyrazolo 1,5 a Pyrimidine
Electronic Structure Elucidation
The electronic structure of a molecule is fundamental to its chemical behavior. For 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine, computational methods are employed to map out the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations for this compound would typically be performed to determine its optimized geometry, electronic charge distribution, and other key quantum chemical parameters. By employing a functional such as B3LYP with a suitable basis set like 6-31G, researchers can obtain a detailed understanding of the molecule's electronic landscape.
These calculations can reveal the Mulliken atomic charges, which indicate how electron density is distributed among the atoms. In this compound, the nitrogen atoms in the pyrazole (B372694) and pyrimidine (B1678525) rings are expected to carry negative charges due to their high electronegativity, while the carbon atoms bonded to the electronegative fluorine and iodine atoms would exhibit positive charges. The total energy of the molecule, calculated via DFT, is a crucial indicator of its stability.
Table 1: Calculated DFT Parameters for this compound (Note: The following data is representative and derived from typical DFT calculations on similar heterocyclic systems.)
| Parameter | Value |
| Total Energy (Hartree) | -587.345 |
| Dipole Moment (Debye) | 2.15 |
| Mulliken Charge on N1 | -0.35 |
| Mulliken Charge on N4 | -0.42 |
| Mulliken Charge on C3 | +0.18 |
| Mulliken Charge on C6 | +0.25 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals.
Table 2: Frontier Molecular Orbital Properties of this compound (Note: The following data is representative and based on FMO analysis of related pyrazolo[1,5-a]pyrimidines.)
| Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -6.78 | Pyrazole and Pyrimidine Rings |
| LUMO | -1.25 | Pyrimidine Ring and Iodine Atom |
| HOMO-LUMO Gap | 5.53 | - |
Prediction of Reactivity and Regioselectivity
Computational models are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving this compound. The iodine atom at the 3-position is a key site for functionalization, often participating in cross-coupling reactions. The fluorine atom at the 6-position influences the electronic properties of the pyrimidine ring, affecting its susceptibility to nucleophilic aromatic substitution.
Theoretical calculations can map out the electrostatic potential surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information, combined with FMO analysis, helps in predicting where different types of reagents will preferentially react. For instance, nucleophiles would be expected to attack the electron-deficient carbon atoms of the pyrimidine ring, while electrophiles would target the nitrogen atoms.
Modeling of Reaction Mechanisms and Transition States
A deeper understanding of the chemical transformations of this compound can be achieved by modeling entire reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies, which is the energy difference between the reactants and the transition state, chemists can predict the feasibility and rate of a reaction.
For example, in a Suzuki coupling reaction at the 3-position, computational modeling can elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These models provide insights into the role of the catalyst, ligands, and solvent in the reaction mechanism.
Conformational Analysis of Pyrazolo[1,5-a]pyrimidine (B1248293) Systems
While the pyrazolo[1,5-a]pyrimidine core is a rigid and planar fused heterocyclic system, substituents can introduce conformational flexibility. For derivatives of this compound with flexible side chains, conformational analysis is crucial for understanding their three-dimensional structure and how it relates to their biological activity or material properties.
Computational methods, such as potential energy surface scans, can be used to identify stable conformers and the energy barriers between them. This is particularly important in drug design, where the conformation of a molecule determines its ability to bind to a biological target. Even for the parent compound, understanding slight deviations from planarity can be important.
Solvent Effects on Molecular and Reaction Dynamics
The solvent in which a reaction is carried out can have a profound impact on its outcome. Computational chemistry can model these solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
For reactions involving this compound, modeling solvent effects is important for accurately predicting reaction rates and equilibria. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway. For instance, the use of water as a solvent has been shown to be advantageous in some syntheses of pyrazolo[1,5-a]pyrimidine derivatives.
Derivatization Strategies and Scaffold Modification Based on 6 Fluoro 3 Iodopyrazolo 1,5 a Pyrimidine
Design Principles for New Chemical Entities (NCEs) from the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold
The design of New Chemical Entities (NCEs) originating from the pyrazolo[1,5-a]pyrimidine scaffold is guided by established medicinal chemistry principles. The core structure acts as a bioisostere for purines, allowing its derivatives to interact with a wide range of biological targets, particularly protein kinases. researchgate.net The primary design strategy involves the strategic placement of substituents on the bicyclic core to optimize interactions with a target protein's binding site. nih.govmdpi.com
Key design considerations include:
Hinge-Binding Motifs: In kinase inhibition, specific nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. mdpi.com
Exploration of Solvent-Exposed Regions: The C3 and C5 positions are often directed towards the solvent-exposed region of a binding site. The 3-iodo group on 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine is an ideal attachment point for large or flexible side chains designed to pick up additional interactions or improve physicochemical properties.
Modulation of Physicochemical Properties: The 6-fluoro substituent is a key design element. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence conformation. Furthermore, replacing a hydrogen atom with fluorine is a common strategy to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a potential drug candidate.
Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine derivatives have consistently shown that modifications at various positions can dramatically influence biological activity. nih.govacs.org For instance, in a series of PI3Kδ inhibitors, the introduction of different amine substituents at the C2-position and benzimidazole (B57391) groups at the C5-position led to significant variations in potency and selectivity. nih.gov This underscores the principle of using building blocks like this compound to systematically probe the chemical space around the core scaffold.
Synthesis of Diversified Chemical Libraries
The creation of diversified chemical libraries is essential for screening and identifying lead compounds in drug discovery. This compound is an excellent starting material for library synthesis due to the reactivity of the C3-iodo group. Palladium-catalyzed cross-coupling reactions are the predominant methods used to append a wide array of chemical moieties at this position. nih.gov
Common library synthesis reactions include:
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce aryl and heteroaryl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl fragments, which can serve as linchpins for further elaboration. nih.gov
Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.
Buchwald-Hartwig Amination: Reaction with amines to introduce diverse amino substituents.
These reactions can be performed in parallel formats, often using automated or semi-automated synthesis platforms, to rapidly generate hundreds or thousands of distinct analogs. The general synthetic route involves the initial one-pot cyclocondensation to form the core pyrazolo[1,5-a]pyrimidine structure, followed by halogenation to install the key iodo- and fluoro- groups. nih.govnih.gov The resulting this compound then serves as a common intermediate for the final diversification step.
| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Introduced Moiety |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Heteroaryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino (NR₂) |
| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl |
Methodologies for Structure-Reactivity Relationship (SRR) Investigations
Understanding the structure-reactivity relationship (SRR) is crucial for optimizing reaction conditions and achieving desired chemical transformations efficiently. For this compound, investigations focus on how the electronic properties of the heterocyclic core and the substituents influence the reactivity of the carbon-iodine bond.
The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient. The presence of the electronegative fluorine atom at the C6 position further withdraws electron density from the ring system. This electronic effect has a direct impact on the C3-I bond, making the C3 carbon more electrophilic and thus more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.
Methodologies to investigate SRR include:
Kinetic Studies: Measuring reaction rates with different catalysts, ligands, and substrates to quantify the electronic and steric effects.
Computational Chemistry: Using Density Functional Theory (DFT) to model the reaction pathway, calculate activation energies, and predict the reactivity of different positions on the scaffold.
Hammett Analysis: Correlating reaction rates of a series of substituted pyrazolo[1,5-a]pyrimidines with the electronic parameters of the substituents to establish a quantitative relationship.
These studies help chemists select the optimal conditions (catalyst, ligand, base, solvent) to achieve high yields and purity in the derivatization of the this compound scaffold.
Site-Selective Functionalization and Multi-Functionalization Approaches
Site-selectivity is a key challenge and opportunity when working with molecules that have multiple potential reaction sites. This compound possesses two distinct halogen atoms. While the C-F bond is generally robust and unreactive under typical cross-coupling conditions, the C-I bond is highly reactive. This large difference in reactivity allows for the highly site-selective functionalization at the C3 position without disturbing the C6-fluoro substituent.
This inherent selectivity is the foundation for multi-functionalization strategies. A typical approach involves:
First Functionalization: A palladium-catalyzed cross-coupling reaction at the C3-I position.
Second Functionalization: Subsequent modification of other positions on the ring or on the newly introduced substituent. For example, if other positions on the pyrazolo[1,5-a]pyrimidine core were brominated, a sequential, site-selective coupling could be achieved by first reacting the more labile C-I bond under mild conditions, followed by reaction of the C-Br bond under more forcing conditions.
Research on D-π-A type molecules based on the pyrazolo[1,5-a]pyrimidine core has explored the effect of functionalizing different positions (C3, C5, and C7). mdpi.com These studies demonstrate that the position of functionalization significantly impacts the electronic, optical, and electrochemical properties of the final molecule, highlighting the importance of controlled, site-selective synthesis. mdpi.com
| C-X Bond | Relative Reactivity in Oxidative Addition | Typical Use |
|---|---|---|
| C-I | Highest | Primary site for coupling and diversification |
| C-Br | Intermediate | Can be used for sequential coupling after C-I |
| C-Cl | Low | Often requires specialized, highly active catalysts |
| C-F | Lowest | Generally unreactive; used as a stable substituent |
Modular Synthesis Approaches Utilizing this compound as a Building Block
Modular synthesis involves the assembly of complex molecules from pre-functionalized, structurally distinct modules or building blocks. This compound is an archetypal building block for such approaches. Its structure can be conceptually divided into the core scaffold (the pyrazolo[1,5-a]pyrimidine ring with the 6-fluoro group) and a reactive handle (the 3-iodo group).
In a modular strategy, different synthetic "cassettes" or fragments can be prepared independently and then joined together in a final, high-yielding coupling step. The C3-I bond of the title compound provides the crucial connection point for this assembly. This approach offers significant advantages:
Convergence: The main carbon skeleton of the target molecule is assembled late in the synthesis, which is generally more efficient than a linear approach.
Flexibility: It allows for the easy swapping of different modules. By simply changing the coupling partner (e.g., using a different boronic acid in a Suzuki reaction), a wide range of analogs can be synthesized from a common advanced intermediate.
The synthesis of selective PI3Kδ inhibitors, for example, often follows a modular approach where the pyrazolo[1,5-a]pyrimidine core is coupled with various indole (B1671886) or benzimidazole fragments via Suzuki reactions to furnish the final, complex products. mdpi.comnih.gov
Advanced Methodologies in Researching Pyrazolo 1,5 a Pyrimidine Compounds
Applications of Flow Chemistry in Synthesis and Reaction Optimization
Continuous flow chemistry has emerged as a powerful tool for the synthesis and optimization of pharmaceutical intermediates, including pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. This technology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved reaction control, increased safety for hazardous reactions, and the potential for straightforward scalability.
While specific literature on the flow synthesis of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine is not extensively detailed, the principles of flow chemistry have been successfully applied to the synthesis of related pyrazole-fused heterocycles. These applications provide a strong basis for the development of continuous flow processes for the target compound. For instance, the synthesis of pyrazolo[1,5-a]pyridines has been achieved with quantitative yields and high purity in a continuous flow system, demonstrating the potential for rapid and efficient production.
A hypothetical flow synthesis of a 6-fluoropyrazolo[1,5-a]pyrimidine (B2908482) core, a precursor to the final iodinated product, could involve the reaction of a suitably substituted aminopyrazole with a fluorinated three-carbon building block. The reagents would be continuously pumped and mixed in a microreactor or a packed-bed reactor at elevated temperatures and pressures. The short residence times, typically in the order of minutes, would allow for rapid reaction optimization by systematically varying parameters such as temperature, pressure, stoichiometry, and catalyst loading.
Table 1: Hypothetical Parameters for Flow Synthesis of a 6-Fluoropyrazolo[1,5-a]pyrimidine Intermediate
| Parameter | Value |
| Reactor Type | Packed-bed with immobilized catalyst |
| Temperature | 120-180 °C |
| Pressure | 10-20 bar |
| Residence Time | 5-15 minutes |
| Solvent | Acetonitrile (B52724) or Dimethyl Sulfoxide (DMSO) |
| Throughput | 0.5-5.0 g/hour |
Photoredox and Electrocatalysis in Heterocyclic Transformations
Modern synthetic chemistry has increasingly embraced photoredox and electrocatalysis for their ability to facilitate novel transformations under mild conditions, often with high selectivity and functional group tolerance. These techniques are particularly well-suited for the functionalization of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.
Photoredox Catalysis: While direct photoredox-catalyzed synthesis of this compound has not been explicitly reported, related transformations on the pyrazolo[1,5-a]pyrimidine scaffold have been explored. For example, photoredox catalysis can be employed for C-H functionalization, allowing for the introduction of various substituents onto the heterocyclic core. In the context of the target molecule, a potential application could be the direct C-H iodination at the 3-position of a 6-fluoropyrazolo[1,5-a]pyrimidine precursor. This would typically involve the use of a photocatalyst, such as an iridium or ruthenium complex, an iodine source, and a suitable light source (e.g., blue LEDs).
Electrocatalysis: Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants and reductants. The electrochemical synthesis of halogenated heterocycles is a growing field of interest. For the synthesis of this compound, an electrochemical approach could be envisioned for the iodination step. This would involve the anodic oxidation of an iodide source (e.g., sodium iodide) to generate a reactive iodine species, which would then undergo an electrophilic aromatic substitution with the 6-fluoropyrazolo[1,5-a]pyrimidine substrate. This method avoids the use of harsh chemical oxidants and allows for precise control over the reaction conditions by tuning the applied potential.
Table 2: Conceptual Conditions for Photoredox and Electrocatalytic Iodination
| Method | Key Components | Potential Advantages |
| Photoredox Catalysis | Photocatalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6), Iodine Source (e.g., N-iodosuccinimide), Blue LED light | Mild reaction conditions, High functional group tolerance |
| Electrocatalysis | Undivided electrochemical cell, Graphite electrodes, Iodide source (e.g., NaI), Supporting electrolyte | Avoids chemical oxidants, Precise reaction control |
Mechanochemical Synthesis Approaches for Pyrazolo[1,5-a]pyrimidines
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has gained significant attention as a sustainable and efficient synthetic methodology. Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of a wide range of N-heterocycles, often in the absence of a solvent or with minimal solvent usage. researchgate.netnih.govresearchgate.net
The synthesis of the pyrazolo[1,5-a]pyrimidine core can be achieved through mechanochemical methods by grinding the appropriate aminopyrazole and a 1,3-dicarbonyl compound or its equivalent in a ball mill. rsc.orgnih.gov This solvent-free or low-solvent approach offers benefits such as reduced reaction times, high yields, and a smaller environmental footprint compared to conventional solution-phase synthesis. researchgate.netnih.govresearchgate.net
For the synthesis of a 6-fluoro-pyrazolo[1,5-a]pyrimidine precursor, a 5-amino-3-substituted-pyrazole could be milled with a fluorinated 1,3-dicarbonyl compound. The subsequent iodination could also potentially be carried out under mechanochemical conditions. Research has demonstrated the successful iodination of pyrimidine (B1678525) derivatives using solid iodine and an activating agent under solvent-free grinding conditions, suggesting the feasibility of this approach for the 3-iodination of the 6-fluoropyrazolo[1,5-a]pyrimidine core.
Table 3: Representative Conditions for Mechanochemical Synthesis
| Reaction Step | Reactants | Milling Conditions |
| Core Synthesis | 5-Aminopyrazole derivative, Fluorinated 1,3-dicarbonyl | Stainless steel jar, 20-30 Hz, 30-60 min |
| Iodination | 6-Fluoropyrazolo[1,5-a]pyrimidine, Iodine, Silver nitrate | Agate jar, 15-25 Hz, 20-40 min |
In-Situ Spectroscopic Techniques for Mechanistic Elucidation
Understanding the reaction mechanisms involved in the synthesis of pyrazolo[1,5-a]pyrimidines is crucial for optimizing reaction conditions and improving yields. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable tools for real-time monitoring of chemical reactions, allowing for the identification of intermediates and the elucidation of reaction pathways.
In-Situ NMR Spectroscopy: The formation of the pyrazolo[1,5-a]pyrimidine ring system can be monitored in real-time using in-situ NMR. By setting up the reaction directly in an NMR tube, the disappearance of starting materials and the appearance of intermediates and the final product can be tracked over time. 1H and 13C NMR spectra provide detailed structural information that is essential for identifying the various species present in the reaction mixture. Such studies can help to distinguish between different possible reaction pathways and to understand the role of catalysts and reaction conditions.
In-Situ FTIR Spectroscopy: In-situ FTIR spectroscopy is another powerful technique for monitoring the progress of chemical reactions. By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the vibrational spectra of the reactants, intermediates, and products can be continuously recorded. This allows for the tracking of functional group transformations, providing insights into the reaction kinetics and mechanism. For the synthesis of this compound, in-situ FTIR could be used to monitor the consumption of the aminopyrazole and the formation of the pyrimidine ring, as well as the subsequent iodination step.
The data obtained from these in-situ techniques provide a deeper understanding of the reaction dynamics, which is essential for the rational design of more efficient and selective synthetic routes to this compound and other valuable heterocyclic compounds.
Future Perspectives and Emerging Research Avenues in Pyrazolo 1,5 a Pyrimidine Chemistry
Development of Novel Catalytic Systems for Efficient Transformations
The functionalization of the pyrazolo[1,5-a]pyrimidine (B1248293) core is central to unlocking its full potential. While traditional cross-coupling reactions have been employed, the future lies in the development of more efficient and sustainable catalytic systems. For a molecule like 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine, the C-I bond is a prime site for such transformations.
Recent advancements have seen the rise of innovative catalytic methods for the modification of the pyrazolo[1,5-a]pyrimidine skeleton. For instance, rhodium(III)-catalyzed annulation reactions have been developed for the efficient synthesis of diverse pyrazolo[1,5-a]pyrimidines through a three-component strategy. nih.gov Furthermore, palladium-catalyzed direct C-H arylation has been shown to be highly regioselective, targeting either the C3 or C7 positions depending on the reaction conditions. mdpi.com
Future research will likely focus on adapting and refining these and other catalytic systems for the specific transformation of this compound. The development of catalysts that can selectively activate the C-I bond in the presence of the C-F bond and the pyrimidine (B1678525) nitrogen atoms will be crucial. Moreover, exploring photocatalysis and electrochemistry could offer milder and more selective routes for functionalization, reducing reliance on traditional heating methods. numberanalytics.com
Table 1: Emerging Catalytic Strategies for Pyrazolo[1,5-a]pyrimidine Functionalization
| Catalytic System | Transformation Type | Potential Application for this compound |
|---|---|---|
| Rhodium(III) Catalysis | Annulation/Cyclization | Synthesis of complex fused systems starting from the pyrazolo[1,5-a]pyrimidine core. |
| Palladium Catalysis | Direct C-H Arylation | Selective introduction of aryl groups at various positions, complementing the C-I bond functionalization. |
| Copper Catalysis | Click Chemistry (CuAAC) | Attachment of diverse molecular fragments via an azide-alkyne cycloaddition, potentially after conversion of the iodide to an azide (B81097) or alkyne. nih.gov |
| Photocatalysis | Redox-Neutral Transformations | Mild and selective activation of the C-I bond for coupling reactions under visible light irradiation. |
Exploration of Under-explored Reactivity Modes and Functionalizations
Beyond established cross-coupling reactions, the unique electronic nature of this compound invites the exploration of less conventional reactivity. The interplay between the electron-withdrawing fluorine at the 6-position and the reactive iodine at the 3-position could lead to novel chemical transformations.
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents a powerful tool for the rapid and efficient derivatization of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The conversion of the 3-iodo group of the title compound into either an azide or a terminal alkyne would open the door to a vast array of functionalizations, allowing for the facile introduction of biomolecules, polymers, or fluorescent tags.
Furthermore, multicomponent reactions (MCRs) offer a streamlined approach to building molecular complexity from simple starting materials in a single step. nih.gov Designing new MCRs that incorporate this compound as a key component could lead to the rapid discovery of novel bioactive compounds. The reactivity of the pyrimidine ring itself, beyond the C-I bond, also warrants further investigation. For instance, exploring dearomatization reactions could provide access to three-dimensional structures with novel pharmacological properties. beilstein-archives.org
Integration with Advanced Analytical and Characterization Techniques
A deep understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application. The integration of advanced analytical and characterization techniques will be pivotal in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of these molecules in solution. numberanalytics.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations, revealing the spatial proximity of different parts of the molecule. This information is invaluable for understanding how these molecules interact with biological targets.
X-ray crystallography provides unparalleled detail about the solid-state structure of molecules, offering precise bond lengths, bond angles, and intermolecular interactions. numberanalytics.com For pyrazolo[1,5-a]pyrimidine derivatives, crystallographic data can reveal how the fluorine and iodine substituents influence the crystal packing and intermolecular interactions, which can, in turn, affect physical properties like solubility and melting point.
Other spectroscopic methods, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, will continue to be important for routine characterization and for studying the electronic properties of these compounds. numberanalytics.comsolubilityofthings.com The photophysical properties of fluorinated pyrazolo[1,5-a]pyrimidines are also of interest, and techniques like fluorescence spectroscopy will be crucial for exploring their potential as fluorescent probes or materials for organic light-emitting diodes (OLEDs). rsc.org
Table 2: Advanced Analytical Techniques for the Characterization of Substituted Pyrazolo[1,5-a]pyrimidines
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| 1D and 2D NMR Spectroscopy | Connectivity, stereochemistry, and solution-state conformation. | Unambiguous structure determination and conformational analysis. |
| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, and intermolecular interactions. | Understanding the influence of substituents on crystal packing and solid-state properties. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirmation of molecular identity and structural elucidation of reaction products. |
| Fluorescence Spectroscopy | Emission and excitation spectra, quantum yields. | Exploring potential applications as fluorescent probes or in materials science. |
Contribution to Fundamental Heterocyclic Chemistry and Design Principles
The study of this compound and its derivatives will not only lead to new applications but will also contribute to a deeper understanding of fundamental principles in heterocyclic chemistry. The presence of a fluorine atom can significantly alter the electronic properties of the heterocyclic ring system, influencing its reactivity and the pKa of nearby nitrogen atoms. nih.govbohrium.com
Systematic studies on the reactivity of this compound will provide valuable data for developing predictive models of reactivity for other fluorinated heterocyclic systems. This knowledge is crucial for the rational design of new synthetic methodologies and for understanding the metabolic stability of drug candidates.
Furthermore, the exploration of the structure-activity relationships (SAR) of derivatives of this compound will contribute to the development of design principles for new therapeutic agents. nih.govbohrium.com The pyrazolo[1,5-a]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, and understanding how the 6-fluoro substituent modulates biological activity will be of great interest to the drug discovery community. nih.gov The insights gained from such studies will guide the design of next-generation kinase inhibitors, anti-inflammatory agents, and other therapeutics.
Q & A
Basic: What synthetic strategies are optimized for regioselective halogenation in pyrazolo[1,5-a]pyrimidines like 6-Fluoro-3-iodo derivatives?
Regioselective halogenation of pyrazolo[1,5-a]pyrimidines is achieved using hypervalent iodine reagents (e.g., iodobenzene diacetate) under mild conditions. demonstrates that C3 iodination proceeds with >80% yield in substrates bearing electron-donating or withdrawing groups. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Reactions at 60–80°C minimize side products.
- Substrate design : Electron-deficient pyrazolo[1,5-a]pyrimidines (e.g., 6-fluoro-substituted cores) favor selective iodination at C3 due to electronic effects .
Advanced: How can contradictory biological activity data for 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine analogs be resolved?
Discrepancies in biological activity (e.g., cytotoxicity vs. selectivity) arise from structural variations and assay conditions. For example:
- Substituent effects : Fluorine at C6 enhances metabolic stability but may reduce binding affinity to targets like p53 ( ).
- Experimental variables : Cell line specificity (e.g., HeLa vs. SiHa in ) impacts observed IC50 values.
- Methodological mitigation : Use orthogonal assays (e.g., fluorescence polarization for target engagement and MTT for cytotoxicity) to validate activity .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
- NMR : NMR identifies fluorine environments (δ ~ -110 to -120 ppm for C6-F), while NMR detects coupling patterns in the pyrimidine ring.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] for CHFIN).
- X-ray crystallography : Resolves regiochemistry (e.g., C3-I vs. C5-I substitution) and planarity of the pyrazolo[1,5-a]pyrimidine core ( ).
Advanced: How can green chemistry principles be applied to scale up pyrazolo[1,5-a]pyrimidine synthesis?
highlights ultrasonic irradiation in aqueous ethanol as a sustainable method, reducing reaction times by 70% compared to conventional heating. Key steps:
- Catalyst choice : Mild acids (e.g., p-TsOH) replace toxic metal catalysts.
- Solvent optimization : Ethanol/water mixtures improve atom economy (reaction mass efficiency >85%).
- Waste reduction : Inline purification (e.g., recrystallization) minimizes solvent use .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Anticancer agents : Derivatives induce p53-mediated apoptosis in cervical cancer cells ( ).
- Enzyme inhibitors : The iodine substituent enables covalent binding to kinase active sites (e.g., CDK9 in ).
- PET radiotracers : -labeled analogs are explored for imaging metastatic cancers ( ).
Advanced: What computational methods validate the binding modes of pyrazolo[1,5-a]pyrimidine derivatives to biological targets?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in ERβ ( ) or DNA grooves ( ).
- TD-DFT : Models charge-transfer transitions in fluorophores ( ).
- QM/MM : Refines electronic interactions in enzyme-inhibitor complexes ( ).
Basic: How does the fluorine substituent influence the electronic properties of pyrazolo[1,5-a]pyrimidines?
Fluorine at C6:
- Electron-withdrawing effect : Deactivates the pyrimidine ring, reducing nucleophilic substitution at adjacent positions.
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs.
- Hydrogen bonding : Fluorine participates in weak C–F···H–N interactions, stabilizing crystal packing ( ).
Advanced: What strategies address low yields in multi-step syntheses of this compound?
- Intermediate trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions.
- Flow chemistry : Continuous reactors improve reproducibility in cyclization steps ( ).
- Catalytic systems : Pd/Cu bimetallic catalysts enhance coupling efficiency in Sonogashira or Suzuki steps ().
Basic: How are pyrazolo[1,5-a]pyrimidine derivatives optimized for fluorescence imaging?
- Substituent engineering : Electron-donating groups (e.g., –OMe) at C7 enhance quantum yields (ϕ >0.4 in DMSO).
- Solvatochromism : Stokes shifts >100 nm enable environment-sensitive detection ( ).
- Aggregation-induced emission (AIE) : Bulky C3 substituents (e.g., iodine) restrict intramolecular rotation, boosting solid-state fluorescence .
Advanced: How do steric and electronic factors dictate regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
